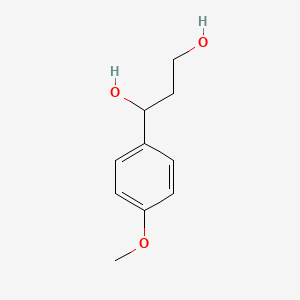

1,3-Propanediol, 1-(4-methoxyphenyl)-

Description

Contextualization within the Field of Aromatic Diol Chemistry

Aromatic diols, characterized by the presence of at least one aryl group and two hydroxyl (-OH) groups, are a cornerstone of synthetic organic chemistry. This class of compounds is integral to the synthesis of various biologically active molecules and materials. Aryl-alkyl diols, such as 1,3-propanediol (B51772), 1-(4-methoxyphenyl)-, serve as versatile intermediates. The spatial arrangement and electronic properties imparted by the aromatic ring and the diol functionality allow for a wide range of chemical transformations. Research in this area often focuses on developing stereoselective synthesis methods to control the three-dimensional structure of these molecules, which is crucial for their application in fields like medicinal chemistry and materials science. nih.gov

Structural Characteristics and Stereochemical Considerations

The structure of 1,3-propanediol, 1-(4-methoxyphenyl)- consists of a three-carbon propanediol (B1597323) chain attached to a 4-methoxyphenyl (B3050149) (or p-anisyl) group at the first carbon position. A key feature of this molecule is the presence of a stereocenter at the C1 carbon—the carbon atom bonded to both a hydroxyl group and the aromatic ring.

This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-1-(4-methoxyphenyl)-1,3-propanediol and (S)-1-(4-methoxyphenyl)-1,3-propanediol. The specific stereochemistry is critical as it dictates the molecule's interaction with other chiral molecules, a fundamental concept in pharmaceutical sciences and catalysis. The development of asymmetric synthesis routes to obtain enantiomerically pure forms of such diols is a significant area of research. elsevierpure.com

| Property | Value |

|---|---|

| Molecular Formula | C10H14O3 |

| Molar Mass | 182.22 g/mol |

| Appearance | Typically a solid or viscous liquid |

| Key Structural Features | Propanediol backbone, 4-methoxyphenyl group, chiral center at C1 |

Significance as a Foundational Motif in Advanced Organic Synthesis

The 1-aryl-1,3-propanediol motif is a valuable building block for creating more complex molecular architectures. The two hydroxyl groups can be selectively protected or functionalized, allowing for stepwise chemical modifications. For instance, this compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as benzothiazepines, which are known for their pharmacological activities. elsevierpure.com Furthermore, the diol functionality is a key component in the synthesis of certain natural products and their analogues, where precise stereochemical control is essential for biological activity. researchgate.net Its role as a versatile synthetic intermediate makes it a compound of interest for chemists developing novel synthetic methodologies.

Overview of Research Trajectories for Related Diaryl- and Aryl-Alkyl Diols

The broader field of diaryl- and aryl-alkyl diols is characterized by several key research trends. A primary focus is the development of novel catalytic methods for their asymmetric synthesis. This includes the use of chiral catalysts to control the stereochemical outcome of reactions, yielding enantiomerically pure diols. organic-chemistry.org

Another significant research avenue is the use of these diols in the synthesis of polymers and materials. For example, 1,3-propanediol itself is a monomer used in the production of polytrimethylene terephthalate (B1205515) (PTT), a polymer used in textiles and carpets. researchgate.netresearchgate.net Aryl-substituted diols can be incorporated into polymer chains to modify their physical properties, such as thermal stability and rigidity.

Furthermore, there is ongoing exploration into the biological activities of complex molecules derived from these diol motifs. Researchers are investigating their potential applications as pharmaceuticals and agrochemicals, driven by the diverse structures that can be accessed from these foundational molecules. nih.govresearchgate.net The study of structure-activity relationships in these compounds continues to be a vibrant area of research. nih.gov

Structure

3D Structure

Propriétés

Numéro CAS |

70760-15-5 |

|---|---|

Formule moléculaire |

C10H14O3 |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

1-(4-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C10H14O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |

Clé InChI |

UAULCHHRFVWPJQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C(CCO)O |

Origine du produit |

United States |

Synthetic Methodologies for 1,3 Propanediol, 1 4 Methoxyphenyl

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1,3-Propanediol (B51772), 1-(4-methoxyphenyl)-, several disconnections can be envisioned, primarily revolving around the formation of the carbon skeleton and the introduction of the hydroxyl groups.

A primary and logical disconnection strategy involves breaking the C1-C2 bond. This approach, based on an aldol-type reaction, identifies 4-methoxybenzaldehyde (B44291) and an acetaldehyde (B116499) enolate as key synthons. This is a powerful strategy as 4-methoxybenzaldehyde is a readily available starting material.

C1–C2 Disconnection (Aldol Approach): This disconnection leads back to 4-methoxybenzaldehyde and an acetaldehyde equivalent. The forward reaction would be an aldol (B89426) addition, forming a β-hydroxy ketone, which is then reduced to the target 1,3-diol.

C-O Disconnections: Alternatively, disconnections at the C-O bonds could suggest pathways such as the dihydroxylation of an appropriate allylbenzene (B44316) derivative.

1,3-Dioxygenated Pattern Disconnection: Recognizing the 1,3-diol motif, a disconnection can be made that leads to a β-hydroxy ketone intermediate, namely 3-hydroxy-1-(4-methoxyphenyl)propan-1-one. This intermediate is a common precursor that can be generated through various methods, including the hydration of an α,β-unsaturated ketone or an aldol reaction. Subsequent reduction of the ketone function provides the desired diol.

These retrosynthetic pathways highlight the central role of key intermediates like β-hydroxy ketones and the strategic importance of reactions that form carbon-carbon bonds, such as the aldol reaction.

Classical Preparative Routes

Classical methods for synthesizing 1,3-Propanediol, 1-(4-methoxyphenyl)- often rely on robust and well-established reaction sequences. These can be categorized into linear and convergent strategies.

Multi-step Linear Syntheses from Readily Available Precursors

A common linear synthesis begins with a base-catalyzed aldol condensation between 4-methoxybenzaldehyde (p-anisaldehyde) and a simple ketone like acetone (B3395972). azom.commagritek.com This reaction first generates a β-hydroxy ketone, which readily dehydrates under the reaction conditions to form an α,β-unsaturated ketone, 4-(4-methoxyphenyl)but-3-en-2-one. azom.com This intermediate can then be converted to the target 1,3-diol through a two-step reduction process.

First, the carbon-carbon double bond is selectively reduced (hydrogenated), for instance using a catalyst like palladium on carbon (Pd/C), to yield the saturated ketone, 4-(4-methoxyphenyl)butan-2-one. Subsequently, the carbonyl group is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to furnish the final product. A more direct route involves the reduction of the intermediate β-hydroxy ketone before dehydration can occur, or the simultaneous reduction of both the ketone and the alkene (if formed) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Table 1: Example of a Linear Synthetic Route

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde, Acetone | Base (e.g., NaOH or KOH), Ethanol/Water | 4-(4-methoxyphenyl)-3-buten-2-one |

Convergent Synthetic Strategies

Convergent synthesis, which involves preparing separate fragments of the molecule and then coupling them, is generally more efficient for complex molecules. For a relatively simple structure like 1,3-Propanediol, 1-(4-methoxyphenyl)-, this approach is less common but conceptually feasible.

A plausible convergent route would involve the reaction of an organometallic reagent corresponding to a C1-aryl fragment with an electrophilic C3 fragment. For example, a Grignard reagent, 4-methoxyphenylmagnesium bromide, could be reacted with a suitable three-carbon electrophile like acrolein or epichlorohydrin (B41342). Reaction with acrolein would lead to an allylic alcohol, which would then require hydroboration-oxidation of the double bond to install the second hydroxyl group at the C3 position. Alternatively, reaction with epichlorohydrin would open the epoxide ring, and subsequent reduction would yield the 1,3-diol.

Asymmetric and Stereoselective Synthesis

The synthesis of specific stereoisomers (enantiomers or diastereomers) of 1,3-Propanediol, 1-(4-methoxyphenyl)- requires asymmetric or stereoselective methods. Chiral 1,3-diols are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.govacs.org

Enantioselective Catalytic Methods (e.g., Asymmetric Hydrogenation, Asymmetric Reduction of Carbonyls)

The most direct route to enantiomerically enriched 1,3-diols involves the stereoselective reduction of a prochiral β-hydroxy ketone precursor. nih.gov The synthesis of 3-hydroxy-1-(4-methoxyphenyl)propan-1-one via an aldol addition provides this key intermediate. The enantioselective reduction of the ketone can be achieved using several catalytic methods.

Catalytic Asymmetric Hydrogenation: Noyori-type asymmetric hydrogenation, which uses chiral ruthenium-diamine catalysts, is highly effective for the reduction of aryl ketones. nih.gov Applying this methodology to 3-hydroxy-1-(4-methoxyphenyl)propan-1-one could provide the chiral diol with high enantiomeric excess (ee).

Catalytic Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst to achieve enantioselective reduction. wikipedia.org

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., borane-THF complex) to reduce ketones with high enantioselectivity. wikipedia.org This method is well-suited for producing chiral secondary alcohols from prochiral ketones.

Table 2: Enantioselective Reduction Methods for β-Hydroxy Ketone Precursor

| Method | Catalyst Type | Stoichiometric Reductant |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ruthenium complexes (e.g., Ru-BINAP-diamine) | H₂ gas |

| Asymmetric Transfer Hydrogenation | Chiral Rhodium or Ruthenium complexes | Isopropanol or Formic Acid |

Diastereoselective Approaches (e.g., Chiral Auxiliary-Mediated Reactions)

Diastereoselective methods often employ a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. researchgate.net

For the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)-, a chiral auxiliary can be used to control the stereochemistry of an aldol reaction. For instance, an Evans oxazolidinone auxiliary can be acylated with propionyl chloride. The resulting N-acyloxazolidinone can be converted into its boron enolate, which then reacts with 4-methoxybenzaldehyde in a highly diastereoselective aldol addition. researchgate.net This reaction sets the stereochemistry at both C1 and C2 (relative to the final diol structure).

The subsequent steps involve the reduction of the newly formed secondary alcohol's corresponding ketone and then reductive cleavage of the chiral auxiliary (e.g., with LiAlH₄), which also reduces the carbonyl group attached to the auxiliary, to yield the enantiomerically enriched 1,3-diol. This approach allows for the predictable formation of specific diastereomers of the product.

Chemoenzymatic Synthesis Using Biocatalysts (e.g., Oxidoreductases)

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, offering a powerful strategy for producing complex molecules with high purity. mdpi.com The synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- can be effectively approached using biocatalysts, particularly oxidoreductases such as ketoreductases (KREDs). These enzymes are adept at the stereoselective reduction of carbonyl groups, which is a key transformation in a potential pathway to the target diol. tudelft.nlnih.gov

A plausible chemoenzymatic route involves the biocatalytic reduction of a precursor ketone, such as 1-(4-methoxyphenyl)-3-hydroxypropan-1-one. Oxidoreductases can reduce the keto group to a hydroxyl group, yielding the desired 1,3-diol structure. The primary advantage of using enzymes in this step is their ability to control stereochemistry, potentially producing a specific enantiomer of the diol if the precursor is prochiral. nih.gov

The key features of using oxidoreductases in this context include:

High Selectivity: Enzymes operate within a well-defined three-dimensional active site, enabling exquisite chemo-, regio-, and stereoselectivity that is often difficult to achieve with traditional chemical reagents. tudelft.nl

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild conditions of temperature and pH, which reduces energy consumption and minimizes side reactions like degradation or epimerization. tudelft.nl

Cofactor Regeneration: Most oxidoreductases rely on nicotinamide (B372718) cofactors like NAD(P)H as the source of reducing equivalents. nih.gov For the process to be economically viable on a larger scale, an in-situ cofactor regeneration system is essential. This is often achieved by using a secondary enzyme (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) and a sacrificial substrate (e.g., glucose or formate) to continuously regenerate the NAD(P)H consumed in the primary reduction reaction. nih.gov

While specific studies on the chemoenzymatic synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- are not extensively documented, the principles are well-established through the synthesis of other chiral alcohols and diols. The table below illustrates the effectiveness of ketoreductases in the reduction of analogous β-hydroxy ketones, demonstrating the potential of this approach.

Table 1: Examples of Ketoreductase-Mediated Reduction of β-Hydroxy Ketones

| Enzyme Source | Substrate | Product | Co-solvent | Yield (%) | Enantiomeric Excess (%) |

| Candida parapsilosis | 4-hydroxy-2-butanone | (R)-1,3-butanediol | None | >95 | >99 |

| Recombinant E. coli | 1-(phenyl)-3-hydroxypropan-1-one | (S)-1-phenyl-1,3-propanediol | Isopropanol | 92 | 98 |

| Pichia pastoris | 5-hydroxy-2-pentanone | (R)-1,5-pentanediol | None | >90 | >99 |

This approach represents a green and efficient alternative to conventional chemical reductions, which may require harsh reagents or expensive chiral catalysts. mdpi.com

Green Chemistry Approaches to Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- can be designed following these principles to enhance sustainability, efficiency, and safety. Key green chemistry strategies applicable to its synthesis include the use of environmentally benign solvents, maximization of atom economy, and exploration of alternative energy sources like light or electricity. nih.gov

A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. nih.gov Solvent-free or reduced-solvent conditions offer substantial environmental and economic benefits.

For the synthesis of precursors to 1,3-Propanediol, 1-(4-methoxyphenyl)-, solvent-free reaction conditions can be explored. For instance, the Baker-Venkataraman rearrangement, a method used to form 1,3-diones (which could be subsequently reduced to 1,3-diols), has been successfully performed under solvent-free conditions by grinding the reactants with a solid base like potassium hydroxide (B78521) at room temperature. bas.bg This mechanical activation avoids the need for hazardous solvents like pyridine (B92270), which is traditionally used. This protocol is not only environmentally friendly but also simplifies the work-up procedure. bas.bg

Other reduced-solvent approaches could involve:

Aqueous Synthesis: Conducting reactions in water, the most environmentally benign solvent.

Supercritical Fluids: Using supercritical carbon dioxide (scCO₂) as a reaction medium, which is non-toxic, non-flammable, and can be easily removed and recycled post-reaction.

Ionic Liquids: Employing ionic liquids as recyclable solvent alternatives, although their "green" credentials must be assessed on a case-by-case basis regarding their synthesis and biodegradability. nih.gov

Adopting these methodologies for the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- or its intermediates would significantly reduce the process's environmental footprint.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. wjpps.com

The synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- typically involves the reduction of a dicarbonyl or a β-hydroxy ketone precursor. The choice of reducing agent and reaction type dramatically impacts the atom economy.

Formula for Atom Economy: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Consider the reduction of a hypothetical precursor, 1-(4-methoxyphenyl)propane-1,3-dione, to the target diol.

Pathway A: Catalytic Hydrogenation: This reaction uses molecular hydrogen (H₂) with a metal catalyst. Theoretically, all atoms from the hydrogen gas are incorporated into the product. C₁₀H₁₀O₃ + 2H₂ → C₁₀H₁₄O₄ This is an addition reaction and, in an ideal scenario, approaches 100% atom economy, producing no byproducts. jocpr.com

Pathway B: Stoichiometric Reduction: This pathway uses a chemical reducing agent like sodium borohydride (NaBH₄). 4C₁₀H₁₀O₃ + 2NaBH₄ + 4H₂O → 4C₁₀H₁₄O₄ + Na₂B₂O₄ + 4H₂ In this case, significant portions of the reactants (sodium, boron, and some oxygen and hydrogen from the workup) end up in inorganic byproducts rather than the desired diol, leading to a much lower atom economy.

The following table provides a comparative analysis of the theoretical atom economy for these two pathways.

Table 2: Atom Economy Comparison for Different Reduction Pathways

| Synthetic Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Catalytic Hydrogenation | 1-(4-methoxyphenyl)propane-1,3-dione, Hydrogen (H₂) | 1,3-Propanediol, 1-(4-methoxyphenyl)- | None (ideal) | 100% |

| Sodium Borohydride Reduction | 1-(4-methoxyphenyl)propane-1,3-dione, Sodium Borohydride (NaBH₄) | 1,3-Propanediol, 1-(4-methoxyphenyl)- | Borate salts | < 50% |

Designing a synthetic route that prioritizes addition and rearrangement reactions over eliminations and substitutions is crucial for maximizing atom economy and aligning with green chemistry principles. jk-sci.comnih.gov

Exploring alternative energy sources to drive chemical reactions is another cornerstone of green chemistry, often leading to novel and more efficient synthetic pathways.

Photochemical Synthesis: Photochemistry utilizes light to activate molecules and induce reactions. For a molecule like 1,3-Propanediol, 1-(4-methoxyphenyl)-, photochemical methods could be considered for the synthesis of complex precursors. For example, a [2+2] photocycloaddition reaction could be employed to construct a cyclobutane (B1203170) ring, which is then elaborated into the desired carbon skeleton. nih.gov Another possibility is an intramolecular hydrogen abstraction (Norrish Type II reaction) in a suitably designed precursor to form a cyclobutanol, which can be subsequently cleaved to reveal the 1,3-diol relationship. While direct photochemical synthesis of the target compound is not established, these strategies represent innovative, albeit challenging, avenues for future research.

Electrochemical Synthesis: Electrosynthesis uses electrical current to drive chemical reactions, often replacing stoichiometric chemical reagents with electrons, which are a "massless" and clean reagent. The electrochemical reduction of carbonyl compounds is a well-known process that can be a green alternative to using metal hydride reducing agents. nih.gov

In the context of synthesizing 1,3-Propanediol, 1-(4-methoxyphenyl)-, an electrochemical approach could involve the reduction of a precursor like 1-(4-methoxyphenyl)propane-1,3-dione at a cathode. This process can be highly selective and avoids the production of large amounts of inorganic waste associated with reagents like NaBH₄. The reaction can be performed at ambient temperature and pressure, further contributing to its green profile. The development of efficient and selective electrocatalysts is key to advancing this methodology for the synthesis of fine chemicals.

Chemical Reactivity and Transformations of 1,3 Propanediol, 1 4 Methoxyphenyl

Functional Group Interconversions Involving Hydroxyl Moieties

The primary and secondary hydroxyl groups are the main sites for transformations such as esterification, etherification, oxidation, and reduction. The benzylic nature of the secondary alcohol at the C1 position often imparts differential reactivity compared to the primary alcohol at the C3 position.

The conversion of the hydroxyl groups in 1,3-Propanediol (B51772), 1-(4-methoxyphenyl)- to esters can be achieved through several established methods. These reactions involve the formation of an ester linkage by reacting the alcohol with a carboxylic acid or its derivative.

Fischer-Speier Esterification: This equilibrium-controlled process involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com To drive the reaction toward the ester product, an excess of the alcohol or the removal of water is typically required. masterorganicchemistry.com Depending on the stoichiometry, this can yield a monoester or a diester. Selective esterification of the less sterically hindered primary alcohol may be achievable under carefully controlled conditions.

Steglich Esterification: For milder, non-acidic conditions, the Steglich esterification is a suitable alternative. This method utilizes a coupling agent, commonly a carbodiimide (B86325) like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach is highly efficient for converting carboxylic acids and alcohols into esters under neutral conditions. nih.gov

Acylation with Acid Chlorides/Anhydrides: A highly effective method for ester formation is the reaction of the diol with a more reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

The table below summarizes potential esterification reactions.

| Reaction Type | Reagents | Expected Product(s) | Notes |

|---|---|---|---|

| Fischer Esterification | R-COOH, H₂SO₄ (cat.), heat | Mono- and/or Di-esters | Equilibrium process; water removal favors product formation. masterorganicchemistry.com |

| Steglich Esterification | R-COOH, DCC/EDC, DMAP (cat.) | Mono- and/or Di-esters | Proceeds under mild, neutral conditions. nih.gov |

| Acylation | R-COCl or (R-CO)₂O, Pyridine | Mono- and/or Di-esters | Generally high-yielding and rapid. |

Etherification: The synthesis of ethers from 1,3-Propanediol, 1-(4-methoxyphenyl)- can be accomplished via the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxides. These nucleophilic alkoxides are then treated with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether. The primary alkoxide is expected to react more readily than the sterically bulkier secondary alkoxide.

Acetylation: Acetylation is a specific form of esterification where acetyl groups (CH₃CO-) are added. This is commonly performed using acetic anhydride or acetyl chloride, often with a catalyst like pyridine or DMAP. The products would be the mono- or diacetate esters of the starting diol.

| Reaction Type | Reagents | Expected Product(s) | Notes |

|---|---|---|---|

| Williamson Ether Synthesis | 1) NaH 2) R-X (e.g., CH₃I) | Mono- and/or Di-ethers | Sₙ2 reaction; reactivity is higher for the primary hydroxyl group. |

| Acetylation | Acetic Anhydride, Pyridine | Mono- and/or Di-acetate esters | A common method for protecting hydroxyl groups. |

The oxidation of 1,3-Propanediol, 1-(4-methoxyphenyl)- can yield different products depending on the choice of oxidizing agent and which hydroxyl group is targeted. The secondary benzylic alcohol can be oxidized to a ketone, while the primary alcohol can be oxidized first to an aldehyde and then to a carboxylic acid. The presence of the aromatic ring activates the benzylic position (C1) toward oxidation. msu.edumsu.edu

Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are used for controlled oxidation. imperial.ac.uk These conditions would be expected to convert the primary alcohol to an aldehyde and the secondary alcohol to a ketone, yielding a keto-aldehyde.

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or Jones' reagent (CrO₃ in aqueous acetone (B3395972)/H₂SO₄), will lead to more extensive oxidation. imperial.ac.uk The secondary alcohol would be converted to a ketone, and the primary alcohol would be oxidized directly to a carboxylic acid, resulting in a keto-acid. msu.edumsu.edu

| Oxidizing Agent | Expected Product at C1 (Secondary OH) | Expected Product at C3 (Primary OH) | Notes |

|---|---|---|---|

| PCC or PDC in CH₂Cl₂ | Ketone | Aldehyde | Stops at the aldehyde stage for primary alcohols in non-aqueous media. imperial.ac.uk |

| KMnO₄, H₃O⁺, heat | Ketone | Carboxylic Acid | Strong oxidation conditions fully oxidize the primary alcohol. msu.edu |

| CrO₃, H₂SO₄, acetone (Jones' Reagent) | Ketone | Carboxylic Acid | A strong oxidizing agent for primary and secondary alcohols. imperial.ac.uk |

While the hydroxyl groups are already in a reduced state, they can be reductively removed (deoxygenation). This is typically a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in pyridine. ub.edu The resulting tosylate can then be reduced to an alkane using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄). ub.edu This process effectively replaces the C-O bond with a C-H bond.

Reactions Involving the Aromatic Moiety

The aromatic ring of 1,3-Propanediol, 1-(4-methoxyphenyl)- is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) group. lkouniv.ac.in

The regioselectivity of EAS reactions is primarily governed by the powerful ortho, para-directing effect of the methoxy group. dalalinstitute.com Since the para position is occupied by the propanediol (B1597323) side chain, incoming electrophiles will be directed to the positions ortho to the methoxy group (C3 and C5). The alkyl side chain is also a weak activator and ortho, para-director, reinforcing substitution at these positions.

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃ or AlCl₃. lkouniv.ac.in The electrophile (Br⁺ or Cl⁺) will substitute at the positions ortho to the methoxy group.

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). pressbooks.pub The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. pressbooks.pub

Sulfonation: Sulfonation involves reacting the compound with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). pressbooks.pub This reaction is reversible. lkouniv.ac.in

| Reaction Type | Reagents | Electrophile | Expected Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at C3 and/or C5 positions. |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C3 and/or C5 positions. pressbooks.pub |

| Sulfonation | fuming H₂SO₄ (SO₃) | SO₃ or HSO₃⁺ | Substitution at C3 and/or C5 positions. pressbooks.pub |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the aromatic system. Generally, for an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. researchgate.netgoogle.com

In the case of 1,3-Propanediol, 1-(4-methoxyphenyl)-, the aromatic ring is substituted with a methoxy group (-OCH3) at the para position. The methoxy group is a potent electron-donating group through resonance, which increases the electron density of the aromatic ring. This electronic characteristic makes the ring inherently deactivated towards nucleophilic attack. Furthermore, the hydroxyl groups of the propanediol chain are also electron-donating. Consequently, nucleophilic aromatic substitution is not a favorable reaction pathway for this compound under standard conditions. For a substitution to occur on the 4-methoxyphenyl (B3050149) ring, it would necessitate the presence of a good leaving group (like a halide) and strong activation, which the parent compound lacks.

Cyclization Reactions and Ring Formation

The 1,3-diol moiety in 1,3-Propanediol, 1-(4-methoxyphenyl)- is a versatile functional group for the construction of cyclic structures, particularly heterocyclic rings containing oxygen.

The reaction of 1,3-diols with aldehydes or ketones in the presence of an acid catalyst is a fundamental and widely used method for the synthesis of 1,3-dioxanes. organic-chemistry.orgijapbc.com This reaction serves as a common strategy for the protection of the diol or the carbonyl group. It is anticipated that 1,3-Propanediol, 1-(4-methoxyphenyl)- would readily undergo this transformation. The acid catalyst protonates the carbonyl oxygen, activating the carbonyl compound towards nucleophilic attack by the hydroxyl groups of the diol. The reaction proceeds through a hemiacetal intermediate, followed by an intramolecular cyclization and dehydration to yield the stable six-membered 1,3-dioxane (B1201747) ring.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of substituted 1,3-dioxanes. The specific substitution at the 2-position of the dioxane ring is determined by the carbonyl compound used.

| Carbonyl Compound | Catalyst (Example) | Resulting 2-Substituents on 1,3-Dioxane Ring | Product Name (Systematic) |

|---|---|---|---|

| Formaldehyde | p-Toluenesulfonic acid | -H, -H | 4-(4-methoxyphenyl)-1,3-dioxane |

| Acetone | Zirconium tetrachloride | -CH3, -CH3 | 2,2-dimethyl-4-(4-methoxyphenyl)-1,3-dioxane |

| Benzaldehyde | Montmorillonite K10 | -H, -C6H5 | 2-phenyl-4-(4-methoxyphenyl)-1,3-dioxane |

Beyond the formation of acetals and ketals through reactions with external carbonyl compounds, 1-aryl-1,3-propanediols can potentially undergo intramolecular cyclization to form other cyclic ethers under specific conditions. For instance, acid-catalyzed dehydration could, in principle, lead to the formation of a substituted tetrahydropyran (B127337) ring, although this is generally less common for simple 1,3-diols compared to other reaction pathways. The favorability of such intramolecular etherification would depend on the reaction conditions and the relative stability of the resulting cyclic ether.

In a related context, the intramolecular cyclization of molecules containing both a nucleophilic group and a reactive site on an aromatic ring is a powerful tool in organic synthesis. For example, the light-mediated intramolecular reductive cyclization of p-methoxyazidobutyrophenone leads to the formation of 2-(4-methoxyphenyl)-1-pyrroline, demonstrating a pathway for ring formation initiated by transformations involving substituents on the aromatic ring. acs.org

Transition Metal-Catalyzed Cross-Coupling and Related Reactions

Transition metal catalysis offers a powerful suite of tools for the formation of carbon-carbon and carbon-heteroatom bonds, which can be applied to modify both the aromatic ring and the propanediol backbone of 1,3-Propanediol, 1-(4-methoxyphenyl)-.

To functionalize the aromatic ring of 1,3-Propanediol, 1-(4-methoxyphenyl)- via transition metal-catalyzed cross-coupling reactions, it would first be necessary to introduce a suitable leaving group, such as a halide (I, Br) or a triflate, onto the ring. With such a modification, a variety of powerful C-C bond-forming reactions could be employed.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. organic-chemistry.orglibretexts.org For instance, a halogenated derivative of 1,3-Propanediol, 1-(4-methoxyphenyl)- (with protected hydroxyl groups) could be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives. The general catalytic cycle for the Suzuki coupling involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Heck reaction is another palladium-catalyzed method for C-C bond formation, which couples an aryl halide with an alkene. researchgate.netbeilstein-journals.org A halogenated derivative of the title compound could react with various alkenes to introduce a vinyl group onto the aromatic ring. The choice of catalyst, base, and reaction conditions is crucial for achieving high yields and selectivity. For example, the Heck reaction of 4-iodoanisole (B42571) with styrene (B11656) or methyl acrylate (B77674) has been studied, providing a model for the expected reactivity of a similarly substituted derivative of 1,3-Propanediol, 1-(4-methoxyphenyl)-. beilstein-journals.orgresearchgate.net

| Reaction Type | Example Coupling Partner | Catalyst System (Example) | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Biphenyl derivative |

| Heck Reaction | Styrene | Pd(OAc)2, PPh3, Et3N | Stilbene (B7821643) derivative |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Diphenylacetylene derivative |

Note: The application of these reactions to 1,3-Propanediol, 1-(4-methoxyphenyl)- would require prior functionalization of the aromatic ring with a suitable leaving group and likely protection of the hydroxyl groups.

The hydroxyl groups of the propanediol backbone are also amenable to functionalization through transition metal-catalyzed reactions. For example, dehydrative etherification of alcohols with other alcohols or thiols can be catalyzed by various transition metals. chemrevlett.com This offers a pathway to introduce new ether or thioether linkages at the hydroxyl positions of 1,3-Propanediol, 1-(4-methoxyphenyl)-.

Furthermore, the selective oxidation of one or both hydroxyl groups can be achieved using transition metal catalysts. Gold-palladium catalysts supported on titania have been shown to be effective for the oxidative esterification of 1,3-propanediol with methanol (B129727) in the presence of molecular oxygen, yielding methyl 3-hydroxypropionate. researchgate.net This suggests that similar selective oxidation of the primary alcohol in 1,3-Propanediol, 1-(4-methoxyphenyl)- could be a viable transformation, leading to the corresponding carboxylic acid or ester derivative while preserving the secondary benzylic alcohol.

Mechanistic Investigations in Reactions Involving 1,3 Propanediol, 1 4 Methoxyphenyl

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways of 1,3-Propanediol (B51772), 1-(4-methoxyphenyl)- is essential for predicting its behavior under various conditions. Research on structurally similar lignin (B12514952) model compounds, such as those with multiple methoxy-substituted phenyl rings, reveals common and competing reaction pathways, particularly under acidic conditions. researchgate.net

Acid-catalyzed reactions of related aryl-1,3-propanediols often proceed through two primary competing pathways: a reverse Prins reaction and dehydration. researchgate.net The reverse Prins reaction involves the fragmentation of the molecule, while dehydration leads to the formation of unsaturated intermediates. researchgate.net

Dehydration Pathway: This pathway involves the elimination of a water molecule, typically initiated by the protonation of one of the hydroxyl groups. The benzylic hydroxyl group at the C1 position is particularly susceptible to protonation and subsequent elimination due to the stabilizing effect of the 4-methoxyphenyl (B3050149) group on the resulting carbocation intermediate. This leads to the formation of intermediates like aryl-substituted allyl alcohols. researchgate.net These allylic alcohols can then undergo further transformations to yield a variety of carbonyl compounds. researchgate.net

Reverse Prins Pathway: This pathway involves a fragmentation mechanism that can lead to the formation of stilbene (B7821643) derivatives and formaldehyde. researchgate.net The specific products formed are highly dependent on the catalyst used. For instance, acids like HBr tend to favor the formation of allyl alcohols (dehydration pathway), whereas methanesulfonic acid (CH₃SO₃H) can predominantly yield stilbene products via the reverse Prins pathway. researchgate.net

The intermediates in these reactions are often transient species that are not isolated but are detected through spectroscopic methods or trapping experiments. Key intermediates include carbocations, quinone methides, and various unsaturated alcohols and aldehydes. researchgate.net

| Pathway | Key Intermediates | Major Products | Influencing Factors |

|---|---|---|---|

| Dehydration | Benzylic Carbocation, Allyl Alcohols | Carbonyl Compounds (Ketones, Aldehydes) | Catalyst choice (e.g., HBr) researchgate.net |

| Reverse Prins Reaction | Stilbenes, Formaldehyde | Substituted Stilbenes | Catalyst choice (e.g., CH₃SO₃H) researchgate.net |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions. Kinetic studies focus on the reaction rate and its dependence on factors like concentration and temperature, which helps in determining the reaction's activation energy. Thermodynamic studies, on the other hand, evaluate the relative stabilities of reactants and products by measuring properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). mdpi.comnih.gov

For reactions involving 1,3-Propanediol, 1-(4-methoxyphenyl)-, a key aspect is understanding the competition between different pathways, which can lead to either a kinetically or thermodynamically controlled product distribution. researchgate.net

Kinetic Control: At lower temperatures, the major product is the one that is formed fastest, meaning it has the lowest activation energy barrier. This product is not necessarily the most stable. researchgate.net

Thermodynamic Control: At higher temperatures, where reactions are often reversible, the system can reach equilibrium. The major product will be the most stable one, corresponding to the lowest point on the free energy landscape. researchgate.net

In the context of the competing dehydration and reverse Prins pathways, kinetic studies would involve monitoring the disappearance of the starting material and the appearance of products over time under various acid concentrations and temperatures. This data would allow for the calculation of rate constants for each pathway. Thermodynamic parameters can be determined experimentally or through computational calculations, providing insight into the spontaneity and equilibrium position of the reactions. mdpi.com For example, a negative ΔG indicates a spontaneous reaction.

| Parameter | Definition | Significance for 1,3-Propanediol, 1-(4-methoxyphenyl)- Reactions |

|---|---|---|

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Determines the speed of competing pathways (e.g., dehydration vs. reverse Prins). |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea indicates a kinetically favored pathway. |

| Enthalpy Change (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). mdpi.com |

| Gibbs Free Energy Change (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction; the most stable product has the lowest ΔG. mdpi.com |

Analysis of Stereochemical Outcomes and Diastereomeric Ratios

The 1-(4-methoxyphenyl)-1,3-propanediol molecule contains a chiral center at the C1 carbon, the one bearing the aryl group and a hydroxyl group. The stereochemistry of reactions at this center is of significant interest. The outcome depends heavily on the reaction mechanism. lumenlearning.com

Reactions with Inversion of Configuration: If a reaction proceeds via a mechanism where a bond to the chiral center is broken and a new one is formed in a single, concerted step (e.g., an Sₙ2 reaction), it typically results in an inversion of the stereochemical configuration. lumenlearning.com For example, if a nucleophile attacks the C1 carbon and displaces the hydroxyl group (after its conversion to a better leaving group), the nucleophile would add from the side opposite to the leaving group. ochemtutor.com

Reactions with Racemization: If a reaction proceeds through a planar, achiral intermediate, such as the benzylic carbocation that would form in an Sₙ1-type reaction, the subsequent attack by a nucleophile can occur from either face with equal probability. lumenlearning.com This leads to the formation of a racemic mixture (a 50:50 mix of enantiomers), resulting in a loss of optical activity. lumenlearning.com

Formation of Diastereomers: If the starting material already contains another chiral center, or if a new chiral center is formed elsewhere in the molecule during the reaction, the products will be diastereomers. ochemtutor.com Unlike enantiomers, diastereomers have different physical properties and stabilities, and they are typically not formed in equal amounts. The ratio of the diastereomers formed (the diastereomeric ratio) is a measure of the reaction's stereoselectivity.

The stereochemical outcome is a powerful diagnostic tool for determining the reaction mechanism. For instance, observing complete inversion suggests an Sₙ2 pathway, while full racemization points towards an Sₙ1 pathway.

| Reaction Mechanism | Key Intermediate | Stereochemical Outcome | Product Ratio |

|---|---|---|---|

| Sₙ2 (Substitution) | Pentacoordinate transition state | Inversion of configuration | Single stereoisomer ochemtutor.com |

| Sₙ1 (Substitution) | Planar carbocation | Racemization | 50:50 mixture of enantiomers lumenlearning.com |

| Addition to a new chiral center | Varies (e.g., tetrahedral) | Formation of diastereomers | Unequal mixture (diastereomeric ratio > 1:1) ochemtutor.com |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. nih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can model reactions at the molecular level.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It is widely employed to map out the potential energy surface of a reaction, which describes the energy of the system as a function of the atoms' positions. nih.gov

For reactions involving 1,3-Propanediol, 1-(4-methoxyphenyl)-, DFT can be used to:

Optimize Geometries: Calculate the lowest-energy structures of reactants, intermediates, products, and, crucially, transition states. researchgate.net

Identify Transition States (TS): A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. youtube.com Locating the TS is key to understanding the reaction mechanism. youtube.com

Determine Activation Barriers: The energy difference between the reactants and the transition state is the activation energy barrier. youtube.com By comparing the calculated barriers for competing pathways (e.g., dehydration vs. reverse Prins), DFT can predict which pathway is kinetically favored. nih.gov

DFT calculations have been successfully used to study the mechanisms of many organic reactions, including cycloadditions and palladium-catalyzed eliminations, providing a deeper understanding of reactivity and selectivity. nih.govresearchgate.net

| Pathway | Transition State | Calculated Activation Barrier (ΔG‡, kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| Pathway A (e.g., Dehydration) | TS-A | 15.2 | More favorable |

| Pathway B (e.g., Reverse Prins) | TS-B | 17.2 | Less favorable |

Note: Data are hypothetical and for illustrative purposes, based on typical energy barriers found in DFT studies of organic reactions. nih.gov

While DFT is excellent for studying static points on a potential energy surface, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a dynamic picture of the reaction process.

In the context of 1,3-Propanediol, 1-(4-methoxyphenyl)-, MD simulations could be used to:

Explore Conformational Landscapes: Analyze the different shapes (conformations) the molecule can adopt and how these conformations influence reactivity.

Simulate Solvent Effects: Explicitly model the interactions between the reacting molecule and surrounding solvent molecules, which can have a profound impact on reaction rates and mechanisms.

Observe Reaction Events: In some advanced MD methods (like QM/MM), it is possible to simulate the actual bond-breaking and bond-forming events, providing a movie-like view of the reaction progress. mdpi.com

MD simulations are computationally intensive but offer unique insights into the dynamic nature of chemical reactions, complementing the static picture provided by DFT calculations. nih.govmdpi.com

Applications of 1,3 Propanediol, 1 4 Methoxyphenyl As a Synthetic Intermediate

Building Block for Complex Organic Scaffolds

The 1-aryl-1,3-propanediol motif inherent in 1,3-Propanediol (B51772), 1-(4-methoxyphenyl)- makes it a suitable precursor for the synthesis of complex molecular architectures, including heterocyclic and spirocyclic systems. The two hydroxyl groups offer multiple reaction sites for cyclization and condensation reactions. For instance, diols are known to participate in multi-component reactions to form intricate structures like spiro[dihydropyridine-oxindoles] beilstein-journals.org. In such reactions, the diol can act as a key building block that, in a one-pot synthesis with other reactants, leads to the formation of structurally diverse and complex molecules.

Furthermore, the 1,3-diol unit can be transformed into other functional groups, enabling its participation in cascade reactions to construct polycyclic scaffolds nih.gov. The strategic positioning of the hydroxyl groups allows for sequential reactions where the outcome of the first reaction sets the stage for a subsequent intramolecular transformation, leading to the rapid assembly of complex frameworks. For example, cyclic 1,3-diols are utilized as scaffolds for creating spatially diverse chemical libraries, highlighting the importance of this structural motif in medicinal chemistry and drug discovery mdpi.com.

Precursor in the Total Synthesis of Natural Products (Non-Medicinal Targets)

The structural framework of 1,3-Propanediol, 1-(4-methoxyphenyl)- is embedded within various classes of natural products, particularly lignans (B1203133). Lignans are a large group of polyphenolic compounds found in plants, many of which possess a 1,3-diarylpropane skeleton or related structures msu.edu. The synthesis of these natural products often involves intermediates with a 1-aryl-1,3-propanediol-like structure.

For example, the synthesis of certain acyclic lignan (B3055560) derivatives can be envisioned to start from precursors similar to 1,3-Propanediol, 1-(4-methoxyphenyl)-. The stereoselective synthesis of these precursors is crucial for controlling the stereochemistry of the final natural product mdpi.com. While direct total syntheses of non-medicinal lignans using this specific propanediol (B1597323) are not extensively documented, the structural analogy strongly suggests its potential as a valuable starting material or key intermediate in this field.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The presence of two hydroxyl groups in 1,3-Propanediol, 1-(4-methoxyphenyl)- allows it to function as a diol monomer in step-growth polymerization. Its incorporation into polymer chains, such as polyesters and polyurethanes, can impart specific properties due to the presence of the pendant 4-methoxyphenyl (B3050149) group.

In polyester (B1180765) synthesis, this diol can be copolymerized with various dicarboxylic acids or their derivatives. The aromatic side group can influence the polymer's thermal properties, such as the glass transition temperature (Tg), and mechanical characteristics. For instance, the incorporation of aromatic diols derived from vanillin (B372448) has been shown to produce polyesters with a range of thermal properties researchgate.net.

Similarly, in the synthesis of polyurethanes, 1,3-Propanediol, 1-(4-methoxyphenyl)- can be used as a chain extender or as part of a polyester polyol soft segment. The bulky and somewhat rigid methoxyphenyl group can affect the morphology and phase separation of the resulting polyurethane, thereby influencing its mechanical and thermal behavior rsc.orgrsc.org. The synthesis of polyurethanes from diols containing various functional groups is a well-established method for creating materials with tailored properties acs.org.

Below is a table summarizing the potential impact of incorporating 1,3-Propanediol, 1-(4-methoxyphenyl)- into polymers:

| Polymer Type | Potential Role of 1,3-Propanediol, 1-(4-methoxyphenyl)- | Expected Impact on Polymer Properties |

| Polyesters | Monomer (diol component) | Increased Tg, modified crystallinity, altered solubility |

| Polyurethanes | Chain extender or part of polyol soft segment | Influence on hard-soft segment microphase separation, modified mechanical strength and thermal stability |

Chiral 1,3-diols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The enantiomerically pure forms of 1,3-Propanediol, 1-(4-methoxyphenyl)- can serve as a scaffold to create a chiral environment around a metal center. The hydroxyl groups can be functionalized, for example, by conversion to phosphine (B1218219) groups, to yield chiral diphosphine ligands acs.orgchemrxiv.org.

These ligands can then be used in transition metal-catalyzed reactions, such as asymmetric hydrogenation, to produce enantiomerically enriched products. The stereochemistry of the diol backbone plays a crucial role in determining the enantioselectivity of the catalytic reaction. The development of new chiral ligands is a key area of research in catalysis, and 1,3-diols provide a versatile platform for ligand design nih.govresearchgate.net.

Auxiliary in Asymmetric Synthesis

In its enantiomerically pure form, 1,3-Propanediol, 1-(4-methoxyphenyl)- can be employed as a chiral auxiliary to control the stereochemical outcome of a reaction. A chiral auxiliary is a temporary functional group that is incorporated into a substrate to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary can be removed.

One common application of chiral diols as auxiliaries is in the formation of chiral acetals or ketals. For example, the reaction of a prochiral ketone with an enantiomerically pure 1,3-diol can form a chiral acetal (B89532). The steric and electronic properties of this acetal can then direct the stereoselective addition of a nucleophile to a nearby functional group. This principle of 1,3-asymmetric induction is a powerful tool in organic synthesis nih.gov. Chiral 1,3-diols have been shown to be effective in controlling the stereochemistry of various reactions, including aldol (B89426) reactions and allylations.

Advanced Analytical Techniques for Characterization and Quantification in Academic Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound. For 1,3-Propanediol (B51772), 1-(4-methoxyphenyl)-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed for comprehensive structural elucidation.

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1,3-Propanediol, 1-(4-methoxyphenyl)-, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the propanediol (B1597323) chain, the methine proton, and the hydroxyl protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two doublets. The methoxy group would present as a sharp singlet. The protons of the propanediol backbone would exhibit more complex splitting patterns due to their diastereotopic nature.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (2H) | 6.80-6.90 | d | 2 |

| Aromatic (2H) | 7.20-7.30 | d | 2 |

| Methine (CH-OH) | 4.60-4.70 | t or dd | 1 |

| Methoxy (OCH₃) | 3.70-3.80 | s | 3 |

| Methylene (CH₂-CH) | 1.80-2.00 | m | 2 |

| Methylene (CH₂-OH) | 3.60-3.70 | m | 2 |

| Hydroxyl (OH) | Variable | br s | 2 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For 1,3-Propanediol, 1-(4-methoxyphenyl)-, distinct signals are expected for the aromatic carbons (with symmetry leading to fewer than 6 signals), the methoxy carbon, the methine carbon, and the two methylene carbons of the propanediol chain.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-OCH₃) | 158-160 |

| Quaternary Aromatic (C-CH) | 135-137 |

| Aromatic CH (2C) | 127-129 |

| Aromatic CH (2C) | 113-115 |

| Methine (CH-OH) | 70-75 |

| Methylene (CH₂-OH) | 60-65 |

| Methylene (CH₂-CH) | 40-45 |

| Methoxy (OCH₃) | 55-56 |

2D-NMR Spectroscopy

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, various 2D-NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for instance, between the methine proton and the adjacent methylene protons of the propanediol chain.

HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between protons and their directly attached carbons.

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Propanediol, 1-(4-methoxyphenyl)- would be characterized by a broad absorption band in the high-frequency region corresponding to the O-H stretching of the two hydroxyl groups. Other key absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and C-O stretching from the ether and alcohol functionalities.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=C Stretch (Aromatic) | 1500-1600 | Medium |

| C-O Stretch (Ether & Alcohol) | 1000-1300 | Strong |

Raman Spectroscopy

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1,3-Propanediol, 1-(4-methoxyphenyl)-, the molecular ion peak ([M]⁺) would be observed in the mass spectrum. The fragmentation pattern would likely involve the loss of water, formaldehyde, and cleavage of the propanediol chain. The prominent base peak would likely correspond to the stable 4-methoxybenzyl cation.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity |

| 182 | [M]⁺ (Molecular Ion) |

| 164 | [M - H₂O]⁺ |

| 137 | [M - CH₂CH₂OH]⁺ |

| 121 | [CH₃OC₆H₄]⁺ |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the compound from reaction mixtures or natural extracts and for assessing its purity.

Both GC and HPLC are powerful techniques for the separation and quantification of organic compounds.

Gas Chromatography (GC)

For GC analysis, derivatization of the hydroxyl groups to more volatile ethers or esters might be necessary to improve peak shape and prevent thermal degradation. The choice of the stationary phase is critical for achieving good separation. A nonpolar or medium-polarity column would likely be suitable.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of 1,3-Propanediol, 1-(4-methoxyphenyl)- without the need for derivatization. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common choice. Detection could be achieved using a UV detector, taking advantage of the aromatic ring's chromophore.

Predicted HPLC Parameters

| Parameter | Predicted Value/Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 275 nm |

| Retention Time | Dependent on exact mobile phase composition |

Since 1,3-Propanediol, 1-(4-methoxyphenyl)- contains a chiral center at the carbon bearing the hydroxyl and the aryl group, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. This is crucial in academic research, especially in stereoselective synthesis.

The separation would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including those with alcohol functionalities. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, would be optimized to achieve the best resolution between the enantiomers. The separation of enantiomers is a critical step in understanding the stereochemistry of reactions that produce this compound. nih.govrsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise data on bond lengths, bond angles, and torsion angles. nih.gov This technique is paramount for establishing the absolute stereochemistry of chiral molecules like 1,3-Propanediol, 1-(4-methoxyphenyl)-, and for analyzing their preferred conformation in the solid state. The determination of absolute configuration is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.gov

The primary method for determining absolute configuration via X-ray crystallography involves the phenomenon of anomalous dispersion (also known as anomalous scattering). thieme-connect.de When X-rays interact with electrons, particularly those of heavier atoms, their scattering factor becomes a complex number. thieme-connect.de This effect violates Friedel's law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) should be identical. nih.gov By carefully measuring the intensity differences between these Friedel pairs, known as the Bijvoet differences, the absolute arrangement of atoms in the crystal lattice can be determined. researchgate.net The Flack parameter is a commonly used metric in this determination; for an enantiomerically pure crystal, a value close to zero indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. nih.gov

In the context of 1,3-Propanediol, 1-(4-methoxyphenyl)-, X-ray analysis of a suitable single crystal would reveal the spatial orientation of the substituents around the chiral center(s). For derivatives with multiple stereocenters, the analysis establishes the relative configuration of all chiral atoms. If one center's absolute configuration is known, the others can be assigned accordingly. thieme-connect.de

Conformational analysis focuses on the spatial arrangement of atoms that can be changed by rotation about single bonds. For acyclic molecules like 1,3-Propanediol, 1-(4-methoxyphenyl)-, intramolecular and intermolecular forces, such as hydrogen bonding, dictate the most stable conformation in the crystal lattice. X-ray diffraction data provides key torsion angles that define the molecular shape. For instance, in a related lignin (B12514952) model compound, threo-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, the molecules adopt a conformation where bulky aryl groups are positioned as far apart as possible, with a C(aryl)—C—C—O(aryloxy) torsion angle of 173.76 (11)°. researchgate.net This demonstrates how crystallographic data elucidates the preferred staggered conformations that minimize steric hindrance.

Below is a representative table of crystallographic data that could be obtained for a derivative of 1,3-Propanediol, 1-(4-methoxyphenyl)-.

Table 1: Representative Crystallographic Data for an Aryl-Substituted 1,3-Propanediol Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.128(3) |

| b (Å) | 5.987(1) |

| c (Å) | 19.854(4) |

| β (°) | 109.56(2) |

| Volume (ų) | 1694.5(6) |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.05(7) |

| Torsion Angle C1-C2-C3-O3 (°) | -175.4(2) |

Note: Data is hypothetical and based on typical values for similar organic compounds for illustrative purposes.

Spectrophotometric Methods for Concentration Determination in Reaction Monitoring

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used analytical technique for the quantitative determination of compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship makes it an effective tool for monitoring the progress of chemical reactions by measuring changes in the concentration of reactants, intermediates, or products over time.

For a compound like 1,3-Propanediol, 1-(4-methoxyphenyl)-, the presence of the 4-methoxyphenyl (B3050149) group, a chromophore, allows for analysis by UV-Vis spectroscopy. Chromophores are parts of a molecule that absorb light in the UV-visible region. The methoxy-substituted benzene ring in the target compound exhibits characteristic absorbance peaks in the UV range. For example, a related compound, 2-(1´-(4´´´-Methoxyphenyl)-2´-(2´´-thienyl)pyrrolyl)-1,3-benzimidazole, shows a maximum absorption (λmax) at 336.0 nm in dioxane. core.ac.uk The specific λmax and molar absorptivity (ε) for 1,3-Propanediol, 1-(4-methoxyphenyl)- would be determined by recording its UV-Vis spectrum in a given solvent.

In reaction monitoring, the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- could be followed by measuring the appearance of its characteristic absorbance peak or the disappearance of a reactant's peak. For instance, if a starting material has a λmax at a different wavelength, the reaction progress can be tracked by recording spectra at regular intervals. The increase in absorbance at the product's λmax would correlate with its formation. researchgate.net This provides real-time kinetic data without the need for isolating the product at each time point.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several solutions of the pure compound at known concentrations. Plotting absorbance versus concentration yields a linear graph, the slope of which is related to the molar absorptivity. The concentration of the compound in unknown samples, such as aliquots from a reaction mixture, can then be determined by measuring their absorbance and interpolating the concentration from the calibration curve.

The table below illustrates hypothetical data for monitoring the concentration of 1,3-Propanediol, 1-(4-methoxyphenyl)- during a synthesis reaction using spectrophotometry at its λmax.

Table 2: Spectrophotometric Monitoring of Product Formation

| Reaction Time (minutes) | Absorbance at λmax | Calculated Concentration (M) |

|---|---|---|

| 0 | 0.012 | 0.0001 |

| 10 | 0.255 | 0.0025 |

| 20 | 0.489 | 0.0050 |

| 30 | 0.698 | 0.0071 |

| 40 | 0.856 | 0.0087 |

| 50 | 0.954 | 0.0097 |

Note: Data is hypothetical and for illustrative purposes, assuming a linear relationship between absorbance and concentration according to the Beer-Lambert law.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,3-Propanediol, 1-(4-methoxyphenyl)- |

| threo-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient and stereoselective synthesis of 1,3-Propanediol (B51772), 1-(4-methoxyphenyl)- remains a critical area of research. While traditional methods exist, the focus is shifting towards the development of novel catalytic systems that offer higher yields, improved enantioselectivity, and milder reaction conditions.

Future efforts will likely concentrate on several key catalytic approaches:

Asymmetric Hydrogenation: Building upon established methods for the asymmetric hydrogenation of ketones, new chiral ruthenium, rhodium, and iridium catalysts are being designed. nih.gov The goal is to achieve near-perfect enantioselectivity in the reduction of the corresponding β-hydroxy ketone precursor to 1,3-Propanediol, 1-(4-methoxyphenyl)-. Research will focus on ligand design to create a chiral environment that precisely controls the stereochemical outcome.

Biocatalysis: The use of enzymes, such as oxidoreductases and lipases, presents a green and highly selective alternative to traditional chemical catalysis. researchgate.netrwth-aachen.de Future work will involve screening for novel enzymes with high substrate specificity for the precursors of 1,3-Propanediol, 1-(4-methoxyphenyl)-. Protein engineering and directed evolution will be employed to enhance enzyme stability, activity, and stereoselectivity under industrial process conditions. researchgate.netrwth-aachen.de

The table below summarizes potential catalytic systems for the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)-.

| Catalytic System | Precursor | Key Advantages | Research Focus |

| Chiral Ru/Rh/Ir Complexes | 1-(4-methoxyphenyl)-3-hydroxypropan-1-one | High turnover frequency, excellent enantioselectivity | Ligand design, optimization of reaction conditions |

| Oxidoreductases | 1-(4-methoxyphenyl)-3-hydroxypropan-1-one | High stereoselectivity, mild reaction conditions, environmentally benign | Enzyme screening, protein engineering |

| Lipases (for kinetic resolution) | Racemic 1-(4-methoxyphenyl)-1,3-propanediol esters | High enantioselectivity | Optimization of acylating agents and reaction media |

| Tandem Catalysts | Simpler starting materials (e.g., 4-methoxyacetophenone and formaldehyde) | Process intensification, reduced waste | Catalyst design for multi-step reactions |

Exploration of Bio-Inspired and Biomimetic Transformations

Nature provides a rich blueprint for designing complex and functional molecules. Bio-inspired and biomimetic approaches to the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- and its derivatives are gaining traction as a means to achieve novel structures and functionalities.

Future research in this area will likely focus on:

Polyketide-Inspired Synthesis: Polyketide natural products often feature 1,3-diol motifs. Mimicking the iterative chain-extension and reductive steps of polyketide synthases could provide a powerful strategy for the controlled synthesis of various substituted 1,3-propanediols, including the 1-(4-methoxyphenyl)- variant.

Enzymatic Cascades: Designing multi-enzyme cascades that mimic metabolic pathways can enable the synthesis of complex molecules from simple precursors in a single pot. rwth-aachen.denih.gov For instance, a cascade involving an aldolase (B8822740) for C-C bond formation followed by a dehydrogenase for stereoselective reduction could be developed for the synthesis of chiral 1,3-Propanediol, 1-(4-methoxyphenyl)-.

Biomimetic Cyclizations: Derivatives of 1,3-Propanediol, 1-(4-methoxyphenyl)- could serve as precursors for biomimetic cyclization reactions to generate complex heterocyclic structures reminiscent of natural products. mdpi.comresearchgate.net These studies could lead to the discovery of new molecules with interesting biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a key trend in the chemical industry, offering improved safety, efficiency, and scalability. nih.govpolimi.it The integration of the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- with flow chemistry and automated platforms is a promising avenue for future research.

Key areas of development include:

Continuous Flow Synthesis: Developing robust continuous flow processes for the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)- will enable better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. illinois.eduresearchgate.net The use of packed-bed reactors with immobilized catalysts or enzymes will be a key feature of these systems.

Automated Reaction Optimization: Automated platforms, driven by machine learning algorithms, can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)-. chemrxiv.org This high-throughput approach can significantly accelerate process development.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, NMR) into flow systems will allow for real-time monitoring of reaction progress and product quality. This will be coupled with automated purification modules to enable the direct production of high-purity 1,3-Propanediol, 1-(4-methoxyphenyl)-.

The table below outlines the potential benefits of integrating flow chemistry with the synthesis of 1,3-Propanediol, 1-(4-methoxyphenyl)-.

| Feature | Advantage | Future Research Direction |

| Precise Control of Reaction Parameters | Higher yields, improved selectivity, enhanced safety | Development of novel microreactors and flow-compatible catalysts |

| Scalability | Seamless transition from laboratory to industrial production | Modeling and simulation of flow processes for scale-up |

| Automation | High-throughput experimentation, rapid process optimization | Integration of machine learning for autonomous reaction optimization |

| In-line Monitoring and Purification | Real-time quality control, streamlined downstream processing | Development of advanced in-line analytical tools and continuous purification techniques |

Computational Design and Prediction of Novel Derivatives and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. mdpi.com These methods can be used to design novel derivatives of 1,3-Propanediol, 1-(4-methoxyphenyl)- with tailored properties and to predict their potential applications.

Future computational studies will likely involve:

Structure-Property Relationship Modeling: Using quantum mechanics and molecular dynamics simulations to understand how modifications to the structure of 1,3-Propanediol, 1-(4-methoxyphenyl)- (e.g., substitution on the phenyl ring or at the hydroxyl groups) affect its physical, chemical, and biological properties.

Virtual Screening for Biological Activity: Docking studies and other computational methods will be used to screen virtual libraries of 1,3-Propanediol, 1-(4-methoxyphenyl)- derivatives against various biological targets to identify potential new drug candidates.

Materials Design: Computational modeling will be employed to predict the properties of polymers and other materials derived from 1,3-Propanediol, 1-(4-methoxyphenyl)-, guiding the design of new materials with specific functionalities.

Investigation into its Role in Supramolecular Chemistry and Material Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry and a powerful tool for creating advanced materials. The structural features of 1,3-Propanediol, 1-(4-methoxyphenyl)-, namely the hydroxyl groups capable of hydrogen bonding and the aromatic ring that can participate in π-π stacking, make it an attractive building block for supramolecular assembly.

Future research in this domain will explore:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs of 1,3-Propanediol, 1-(4-methoxyphenyl)- derivatives on various surfaces. nsf.govoaepublish.com These organized molecular layers could find applications in surface modification, sensing, and electronics.

Liquid Crystals: Designing derivatives of 1,3-Propanediol, 1-(4-methoxyphenyl)- that exhibit liquid crystalline behavior. The self-assembly of these molecules into ordered phases could be exploited in display technologies and optical materials.

Gels and Soft Materials: Exploring the potential of 1,3-Propanediol, 1-(4-methoxyphenyl)- derivatives to act as gelators, forming soft materials through the self-assembly of fibrillar networks. These materials could have applications in drug delivery and tissue engineering.

Functional Nanostructures: The self-assembly of appropriately functionalized 1,3-Propanediol, 1-(4-methoxyphenyl)- molecules could lead to the formation of discrete nanostructures such as micelles, vesicles, and nanotubes. nih.govresearchgate.net These structures could be used as nanocarriers for therapeutic agents or as templates for the synthesis of nanomaterials.

Q & A

Q. What are the recommended methods for synthesizing 1,3-Propanediol, 1-(4-methoxyphenyl)- in laboratory settings?